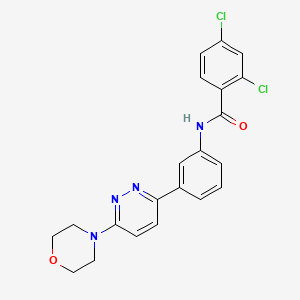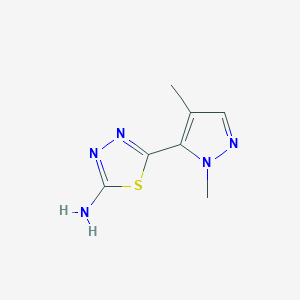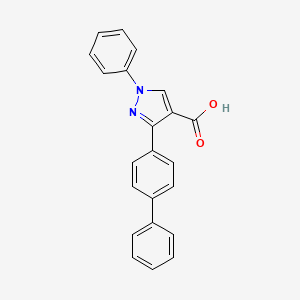
1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains phenyl groups, which are functional groups that consist of six carbon atoms attached in a hexagonal planar ring .
Molecular Structure Analysis
The molecular formula of this compound is C24H20N2O2 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains phenyl groups, which are aromatic rings of six carbon atoms .科学的研究の応用
Experimental and Theoretical Studies
A study by İ. Yıldırım and F. Kandemir (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, resulting in N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanisms were examined using RHF/3-21G and RHF/6-31G methods, contributing to the understanding of pyrazole derivatives' chemical properties (Yıldırım & Kandemir, 2006).
Structural and Spectral Investigations
S. Viveka et al. (2016) conducted combined experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its biological significance. The study detailed the synthesis, characterization, and theoretical analysis, including DFT and TD-DFT methods, to understand its molecular properties (Viveka et al., 2016).
Hydrogen Bonding and Framework Structures
Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) revealed complex hydrogen-bonded framework structures. This work underscores the significance of hydrogen bonding in constructing supramolecular architectures, which is crucial for designing new materials and drugs (Asma et al., 2018).
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates
A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates by B. Chandrakantha et al. (2013) explored their potential as non-linear optical (NLO) materials. The optical nonlinearity of these compounds was studied using the open-aperture z-scan technique, identifying candidates for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Activity and Chitosan Schiff Bases
A. Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. This study evaluated their antimicrobial activity against various bacteria and fungi, highlighting the role of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).
作用機序
In general, the mechanism of action of a drug involves its interaction with its biological target, which could be a protein, a receptor, an enzyme, or a nucleic acid. The drug can either inhibit or enhance the target’s function, leading to changes in the biochemical pathways within the cells. These changes can then result in various therapeutic effects, depending on the specific pathways affected .
The pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include the local environment at the site of action (such as pH, presence of other molecules, etc.), as well as systemic factors like the patient’s overall health status, age, sex, diet, and other medications they may be taking .
特性
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)20-15-24(19-9-5-2-6-10-19)23-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXDNXZAXCIRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974320 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
5880-54-6 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)
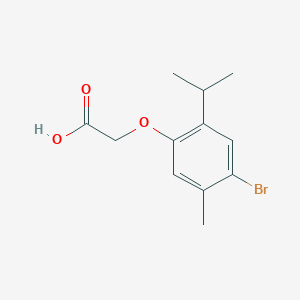
![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)
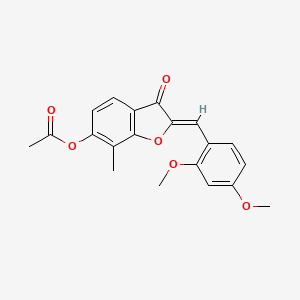
![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)
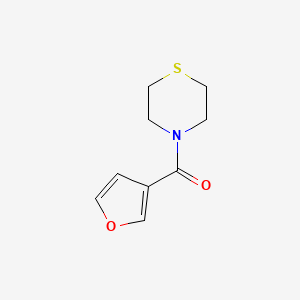
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)
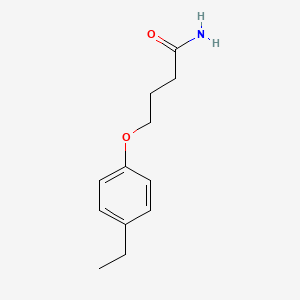

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)
